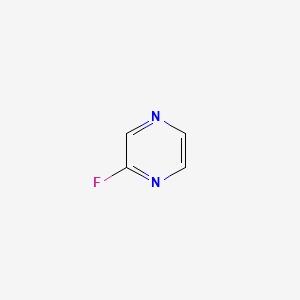

Fluoropyrazine

Overview

Description

Fluoropyrazine and its derivatives are a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and agrochemicals. These compounds are characterized by the presence of a fluorine atom on the pyrazine ring, which can significantly influence their chemical and biological properties. The research on this compound derivatives spans various fields, including the development of insecticides, metal-ion sensors, pharmaceuticals, and materials with specific photophysical properties 10.

Synthesis Analysis

The synthesis of this compound derivatives is a key area of research. Novel phenylpyrazole carboxylic acid derivatives containing fluorine have been synthesized, with the key intermediate being a fluoro-containing phenylpyrazole acid . Additionally, fluoroionophores based on 1-(2-pyridyl)-4-styrylpyrazoles have been synthesized through Wittig olefination and Mizoroki–Heck coupling . The synthesis of 3-amino-4-fluoropyrazoles has been achieved by monofluorination of β-methylthio-β-enaminoketones, followed by condensation with hydrazines . An alternative synthesis of fluorinated pyrazoles has been described, involving the treatment of benzoylfluoroacetonitrile with hydrazine . These methods demonstrate the versatility and creativity in the synthesis of this compound derivatives.

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their function. For instance, the crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide, a RNA polymerase inhibitor, has been reported, revealing an almost planar molecule with intramolecular hydrogen bonding . The regioselectivity of reactions and the structures of products have been determined using NMR measurements and X-ray diffraction analysis, which is essential for understanding the properties and potential applications of these compounds .

Chemical Reactions Analysis

This compound derivatives undergo various chemical reactions that are essential for their functionalization. Lithiation followed by quenching with electrophiles has been used to synthesize new pyrazine derivatives . Regioselective metallation has been employed to synthesize various iodofluoropyrazines, which were further used in cross-coupling reactions to produce aryl and alkylfluoropyrazines . These reactions are fundamental for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of fluorine. The photophysical properties of fluoroionophores have been explored, revealing strong blue-light emission with high quantum yields due to intramolecular charge transfer (ICT) phenomena . The insecticidal activities of phenylpyrazole carboxylic acid derivatives have been evaluated, with some compounds showing remarkable larvicidal activities . The antimalarial activity of fluorinated triazolopyrazine compounds has also been tested, with some demonstrating moderate activity against Plasmodium falciparum10.

Scientific Research Applications

Functionalization in Organic Synthesis

Fluoropyrazine is used in the synthesis of new pyrazine derivatives, with techniques like lithiation followed by quenching with various electrophiles. This process has enabled the synthesis of diverse pyrazine derivatives and has applications in the creation of tetrasubstituted pyrazines, showcasing its versatility in organic chemistry (Plé et al., 1998).

Nucleophilic Displacement Reactions

The study of nucleophilic displacement reactions of this compound has improved methods for its preparation, demonstrating its chemical reactivity and potential applications in synthetic chemistry. This compound's ability to undergo various nucleophilic reactions further indicates its utility in forming diverse chemical compounds (Rutner & Spoerri, 1966).

Regioselective Metallation

The regioselective metallation of this compound has been utilized for the synthesis of various aryl and alkylfluoropyrazines. This indicates its significance in the creation of this compound-based compounds with potential mesomorphic properties, further underlining its importance in materials science (Toudic et al., 2002).

Antiviral Activity

This compound derivatives have been shown to possess antiviral activity, particularly against influenza. This highlights its potential in the pharmaceutical industry for the development of novel antiviral medications (Storer et al., 1999).

Synthesis of Fluorinated Pyrazoles

Research has also focused on the synthesis of 3-amino-4-fluoropyrazoles, with this compound being a key intermediate. This process underscores its role in medicinal chemistry, where this compound serves as a building block for compounds with potential therapeutic applications (Surmont et al., 2011).

Safety and Hazards

Fluoropyrazine is classified as a highly flammable liquid and vapor. It is harmful if swallowed and causes skin irritation and serious eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-fluoropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUHIGIZXFLJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878715 | |

| Record name | 2-FLUOROPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4949-13-7 | |

| Record name | Fluoropyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FLUOROPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key characteristics of fluoropyrazine that make it interesting for research?

A1: this compound is a heterocyclic aromatic compound that has garnered interest for its reactivity and versatility in chemical synthesis. Its structure, featuring a pyrazine ring substituted with a fluorine atom, allows for various chemical modifications, making it a valuable building block for creating diverse compounds [, , ]. Notably, this compound exhibits reactivity towards nucleophilic substitution reactions, which can be leveraged to introduce a range of substituents onto the pyrazine ring [, ]. This synthetic flexibility makes this compound and its derivatives attractive targets for exploring new materials and potential pharmaceuticals.

Q2: What is the mechanism of nucleophilic substitution in this compound?

A2: The fluorine atom in this compound acts as an electron-withdrawing group, making the carbon atoms in the pyrazine ring susceptible to attack by nucleophiles [, ]. The reaction likely proceeds through an addition-elimination mechanism. First, the nucleophile attacks an electron-deficient carbon atom in the pyrazine ring, leading to the formation of a negatively charged intermediate. Subsequently, the fluorine atom is eliminated as a fluoride ion, restoring aromaticity to the pyrazine ring and resulting in the substitution product.

Q3: What types of nucleophiles have been successfully reacted with this compound?

A3: Research has demonstrated the successful reaction of this compound with various nucleophiles, including those with carbon, nitrogen, and oxygen as the attacking atom []. Examples include the formation of hydroxy, amino, alkylamino, and alkoxy-substituted pyrazines. Interestingly, the position of substitution on the pyrazine ring can be influenced by the nature of the substituent already present []. For instance, alkyl and chlorine substituents tend to direct nucleophilic attack to the para-position, while alkoxy substituents favor ortho-substitution.

Q4: How does the presence of fluorine in this compound influence its reactivity compared to unsubstituted pyrazine?

A4: The electronegative fluorine atom in this compound significantly enhances its reactivity towards nucleophilic substitution compared to unsubstituted pyrazine []. This effect arises from the electron-withdrawing nature of fluorine, which makes the pyrazine ring more electron-deficient and susceptible to nucleophilic attack.

Q5: What are some potential applications of this compound and its derivatives?

A5: While specific applications are still under investigation, the unique properties of this compound and its derivatives hold promise for several fields.

Q6: What analytical techniques are used to characterize and study this compound and its derivatives?

A6: Researchers rely on a combination of techniques to analyze and characterize this compound and its derivatives.

Q7: Are there any studies on the stability of this compound under various conditions?

A7: While detailed stability studies are limited in the provided research excerpts, one study mentions that this compound undergoes hydrolysis in the presence of sodium hydroxide, with the rate of hydrolysis being dependent on the concentration of the base []. This suggests that the stability of this compound can be influenced by factors like pH and the presence of nucleophiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-(2-Hydroxyphenyl)methyleneamino]-3-phenyl-urea](/img/structure/B1298585.png)

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)

![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)